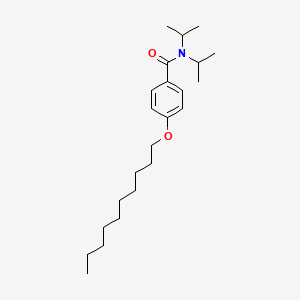
2,3-dimethyl-N-(2-methylphenyl)-6-quinoxalinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dimethyl-N-(2-methylphenyl)-6-quinoxalinecarboxamide, also known as DMQX, is a synthetic compound that belongs to the quinoxaline family. DMQX has been widely used in scientific research as a tool to study the function of ionotropic glutamate receptors, specifically the AMPA receptors. DMQX has been shown to be a potent and selective antagonist of AMPA receptors, making it a valuable tool for investigating the role of these receptors in various physiological and pathological processes.
Mecanismo De Acción
2,3-dimethyl-N-(2-methylphenyl)-6-quinoxalinecarboxamide acts as a competitive antagonist of AMPA receptors by binding to the receptor and preventing the binding of glutamate, the endogenous ligand for the receptor. This results in the inhibition of AMPA receptor-mediated synaptic transmission and plasticity.
Biochemical and Physiological Effects:
2,3-dimethyl-N-(2-methylphenyl)-6-quinoxalinecarboxamide has been shown to have a number of biochemical and physiological effects. In the central nervous system, 2,3-dimethyl-N-(2-methylphenyl)-6-quinoxalinecarboxamide has been shown to inhibit synaptic transmission and plasticity mediated by AMPA receptors. 2,3-dimethyl-N-(2-methylphenyl)-6-quinoxalinecarboxamide has also been shown to have anti-convulsant effects, likely due to its ability to inhibit AMPA receptor-mediated excitatory neurotransmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-dimethyl-N-(2-methylphenyl)-6-quinoxalinecarboxamide has several advantages as a tool for investigating the function of AMPA receptors. It is a potent and selective antagonist of AMPA receptors, making it a valuable tool for investigating the role of these receptors in various physiological and pathological processes. However, 2,3-dimethyl-N-(2-methylphenyl)-6-quinoxalinecarboxamide also has limitations. It has a relatively short half-life, which can make it difficult to use in certain experimental settings. Additionally, 2,3-dimethyl-N-(2-methylphenyl)-6-quinoxalinecarboxamide is not selective for a specific subtype of AMPA receptor, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research involving 2,3-dimethyl-N-(2-methylphenyl)-6-quinoxalinecarboxamide. One area of interest is investigating the role of AMPA receptors in various neurological and psychiatric disorders, such as epilepsy, Alzheimer's disease, and depression. Another area of interest is developing more selective AMPA receptor antagonists that can be used to investigate the function of specific subtypes of AMPA receptors. Additionally, there is interest in developing compounds that can modulate the activity of AMPA receptors, potentially leading to the development of new treatments for neurological and psychiatric disorders.
Métodos De Síntesis
2,3-dimethyl-N-(2-methylphenyl)-6-quinoxalinecarboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,3-dimethylquinoxaline with 2-bromo-4'-methylacetophenone in the presence of a base to yield the intermediate product 2,3-dimethyl-N-(2-bromo-4'-methylphenyl)quinoxaline. This intermediate is then reacted with methylamine and a reducing agent to yield 2,3-dimethyl-N-(2-methylphenyl)-6-quinoxalinecarboxamide.
Aplicaciones Científicas De Investigación
2,3-dimethyl-N-(2-methylphenyl)-6-quinoxalinecarboxamide has been widely used in scientific research to investigate the function of AMPA receptors. AMPA receptors are ionotropic glutamate receptors that play a critical role in synaptic transmission and plasticity in the central nervous system. 2,3-dimethyl-N-(2-methylphenyl)-6-quinoxalinecarboxamide has been shown to be a potent and selective antagonist of AMPA receptors, making it a valuable tool for investigating the role of these receptors in various physiological and pathological processes.
Propiedades
IUPAC Name |
2,3-dimethyl-N-(2-methylphenyl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-11-6-4-5-7-15(11)21-18(22)14-8-9-16-17(10-14)20-13(3)12(2)19-16/h4-10H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADKGNTVMDDTKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=NC(=C(N=C3C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-N~6~-(2-methylphenyl)-6-quinoxalinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-{5-[2-(methylthio)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol](/img/structure/B5203414.png)


![3-benzyl-7-(3-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B5203436.png)
![1-(2-furoyl)-4-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5203443.png)
![1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(2-isopropyl-5-methylphenoxy)-2-propanol dihydrochloride](/img/structure/B5203450.png)
![5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5203459.png)
![isopropyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5203465.png)
![1-benzyl-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5203470.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-2-naphthylglycinamide](/img/structure/B5203472.png)
![7-(3-bromo-4-ethoxy-5-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5203479.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B5203493.png)

![1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-fluorobenzyl)piperazine](/img/structure/B5203510.png)